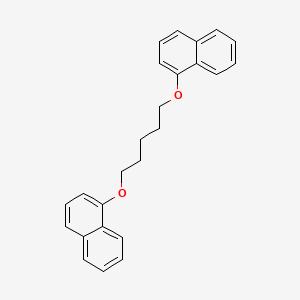
1,5-Di(1-naphthoxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di(1-naphthoxy)pentane is an organic compound that features two naphthoxy groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Di(1-naphthoxy)pentane can be synthesized through oxidative polymerization, commonly known as the Scholl reaction. This method involves the dehydrogenative coupling of aromatic compounds under oxidative conditions. The polymerization is typically carried out in the presence of an oxidizing agent such as ferric chloride (FeCl3) in a solvent like nitrobenzene .
Industrial Production Methods
These processes are optimized for higher yields and molecular weights of the resulting polymers .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Di(1-naphthoxy)pentane primarily undergoes oxidative polymerization reactions. It can also participate in substitution reactions due to the presence of the naphthoxy groups.
Common Reagents and Conditions
Oxidative Polymerization: Ferric chloride (FeCl3) in nitrobenzene under an oxygen atmosphere.
Substitution Reactions: Various electrophiles can react with the naphthoxy groups under suitable conditions.
Major Products
The major product of oxidative polymerization is poly[this compound], which exhibits high molecular weights and unique structural properties .
Applications De Recherche Scientifique
1,5-Di(1-naphthoxy)pentane has several applications in scientific research:
Mécanisme D'action
The primary mechanism by which 1,5-Di(1-naphthoxy)pentane exerts its effects is through oxidative polymerization. The process involves the formation of radical-cation intermediates, which then couple to form the polymer. The reactivity of these intermediates is influenced by the structure of the monomer and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di(1-naphthoxy)diphenyl sulfone: Another compound used in oxidative polymerization with higher overall yields and molecular weights compared to 1,5-Di(1-naphthoxy)pentane.
1,5-Bis(1-naphthoxy)-3-oxapentane: Contains a flexible diethylene oxide unit between two naphthalene rings, used in similar polymerization reactions.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and the properties of the resulting polymers. Its ability to form high molecular weight polymers with distinct mechanical and thermal properties makes it valuable in various applications .
Propriétés
IUPAC Name |
1-(5-naphthalen-1-yloxypentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPNGDIWQWSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
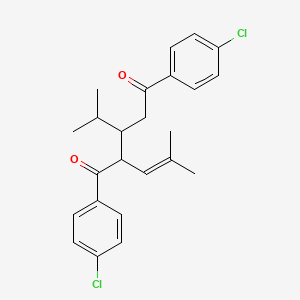
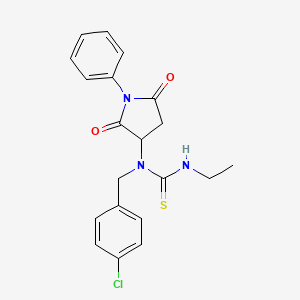

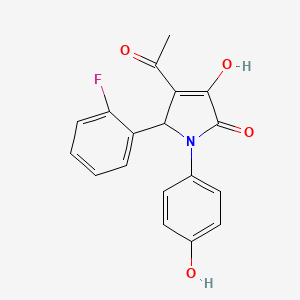
![3-chloro-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5225678.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![ETHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5225689.png)
![(E)-3-(3-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5225693.png)
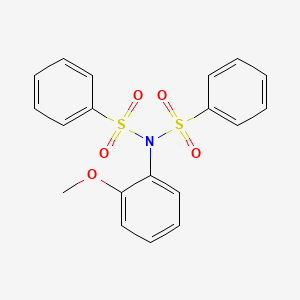
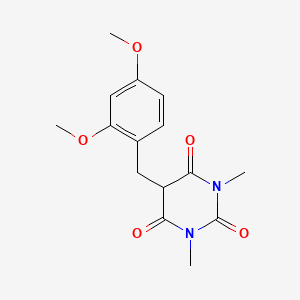
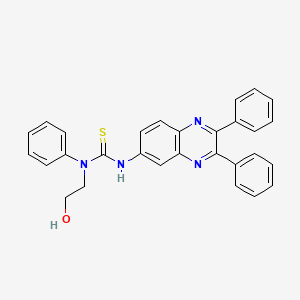

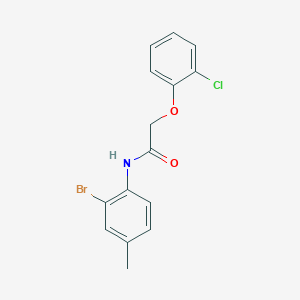
![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5225745.png)
